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Compound of Interest

Compound Name: PF-4479745

Cat. No.: B610036 Get Quote

Disclaimer: Initial searches for the compound "PF-4479745" did not yield any specific

information. However, extensive data is available for a closely related compound, the

Checkpoint Kinase 1 (CHK1) inhibitor PF-477736. This technical guide will focus on the off-

target effects of PF-477736, which is presumed to be the intended subject of inquiry due to the

similarity in nomenclature.

This in-depth technical guide provides a comprehensive overview of the off-target effects of PF-

477736, a potent and selective ATP-competitive inhibitor of CHK1. The information is intended

for researchers, scientists, and drug development professionals to facilitate a deeper

understanding of the compound's selectivity profile and potential for off-target liabilities.

Quantitative Analysis of Off-Target Interactions
The selectivity of PF-477736 has been evaluated against a panel of kinases. The following

tables summarize the inhibitory activity of PF-477736 against its primary target, CHK1, and a

selection of off-target kinases.

Table 1: Potency of PF-477736 against Primary and Secondary Targets
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Target Assay Type K_i_ (nM) IC_50_ (nM)
Selectivity vs.
CHK1 (fold)

CHK1 Cell-free 0.49 - 1

CHK2 Cell-free 47 - ~96

VEGFR2 Cell-free 8 - ~16

Fms (CSF1R) Cell-free 10 - ~20

Yes Cell-free 14 - ~29

Aurora-A Cell-free - 23 ~47

FGFR3 Cell-free - 23 ~47

Flt3 Cell-free - 25 ~51

Ret Cell-free - 39 ~80

CDK1 Cell-free 9900 - ~20,204

Data compiled from multiple sources.[1][2][3]

Table 2: Anti-proliferative Activity in p53-Deficient Cancer Cell Lines

Cell Line Cancer Type
EC_50_ for Checkpoint
Abrogation (nM)

CA46 Burkitt's Lymphoma 45

HeLa Cervical Cancer 38

HT29 Colorectal Cancer 42

EC_50_ values represent the concentration of PF-477736 required to inhibit camptothecin-

induced G2 arrest.[3]

Experimental Protocols
Biochemical Kinase Inhibition Assay (Cell-free)
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This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a

purified kinase.

Protocol:

Reaction Mixture Preparation: A 96-well plate is prepared with an assay buffer containing 50

mM TRIS (pH 7.5), 0.4 M NaCl, 4 mM PEP, 0.15 mM NADH, 28 units/mL lactate

dehydrogenase, 16 units/mL pyruvate kinase, 3 mM DTT, 0.125 mM Syntide-2 (substrate),

0.15 mM ATP, and 25 mM magnesium chloride.[1]

Compound Addition: Serial dilutions of PF-477736 are added to the wells.

Enzyme Initiation: The reaction is initiated by the addition of 1 nM of the CHK1 kinase

domain.[1]

Incubation: The plate is incubated for 20 minutes at 30°C.[1]

Data Acquisition: The inhibition of kinase activity is measured by monitoring the decrease in

NADH concentration, which is coupled to ATP consumption.

Data Analysis: Initial velocities are determined in the presence of varying inhibitor

concentrations. The data are then fitted to a kinetic model for competitive inhibition to

calculate the K_i_ value.[1]

Cellular Checkpoint Abrogation Assay
This cell-based assay assesses the ability of an inhibitor to override a DNA damage-induced

cell cycle checkpoint.

Protocol:

Cell Seeding: p53-defective human cancer cell lines (e.g., CA46, HeLa, HT29) are seeded in

96-well plates and allowed to adhere.

DNA Damage Induction: Cells are treated with a DNA-damaging agent, such as

camptothecin, to induce cell cycle arrest in the S or G2/M phase.

Inhibitor Treatment: Serial dilutions of PF-477736 are added to the cells.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.selleckchem.com/products/pf-477736.html
https://www.selleckchem.com/products/pf-477736.html
https://www.selleckchem.com/products/pf-477736.html
https://www.selleckchem.com/products/pf-477736.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubation: Cells are incubated for a defined period (e.g., 16 hours).[2]

Cell Cycle Analysis: Cells are fixed, stained with a DNA-intercalating dye (e.g., propidium

iodide), and analyzed by flow cytometry to determine the percentage of cells in each phase

of the cell cycle.

Data Analysis: The concentration of PF-477736 that causes a 50% reduction in the

population of arrested cells (EC_50_) is calculated.

Signaling Pathways and Visualizations
CHK1 Signaling Pathway
CHK1 is a key serine/threonine kinase in the DNA damage response (DDR) pathway. It is

primarily activated by ATR (Ataxia Telangiectasia and Rad3-related) in response to single-

strand DNA breaks and replication stress. Activated CHK1 phosphorylates downstream targets,

such as CDC25 phosphatases, leading to their inactivation and subsequent cell cycle arrest,

providing time for DNA repair.
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Caption: The CHK1 signaling pathway in response to DNA damage.
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Experimental Workflow for Off-Target Kinase Profiling
The following diagram illustrates a typical workflow for identifying the off-target effects of a

kinase inhibitor.
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Caption: Workflow for kinase inhibitor off-target profiling.

In conclusion, while PF-477736 is a highly potent inhibitor of CHK1, it exhibits activity against

other kinases at higher concentrations. Understanding this off-target profile is crucial for
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interpreting experimental results and anticipating potential polypharmacological effects in a

therapeutic context. The provided data and protocols serve as a valuable resource for

researchers working with this and other CHK1 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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